molecular formula C17H21NO5 B2734785 Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate CAS No. 1351660-90-6

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate

Cat. No.: B2734785
CAS No.: 1351660-90-6
M. Wt: 319.357
InChI Key: PECDXWZCTFOCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a methyl benzoate moiety via a carbonyl group. Its structural complexity arises from the spiro junction, which combines two heterocyclic rings (one oxygen-containing and one nitrogen-containing), conferring unique conformational rigidity and electronic properties.

Properties

IUPAC Name

methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-21-16(20)14-5-3-13(4-6-14)15(19)18-9-7-17(8-10-18)22-11-2-12-23-17/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECDXWZCTFOCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1,5-dioxa-9-azaspiro[5One common synthetic route includes the reaction of 1,5-dioxa-9-azaspiro[5.5]undecane with methyl 4-bromobenzoate under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or the benzoate group.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoate compounds .

Scientific Research Applications

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential in drug delivery systems due to its unique structure.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in polymer synthesis and bioconjugation techniques.

Mechanism of Action

The mechanism of action of Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Piperazine-Linked Quinoline Derivatives (C1–C7)

A series of methyl benzoate derivatives, including Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (C2–C7), share structural similarities with the target compound. These compounds feature a piperazine ring instead of a spiro system, connecting the quinoline and benzoate groups. Key differences include:

  • Substituent Effects: Halogens (Br, Cl, F) or electron-donating groups (e.g., OCH₃, SCH₃) on the quinoline moiety influence solubility and electronic properties. For instance, C4 (4-Fluoro) exhibits enhanced polarity compared to C6 (4-Methoxy) .
  • Synthesis : All C1–C7 compounds were synthesized via condensation in ethyl acetate, yielding yellow/white solids with confirmed structures by ¹H NMR and HRMS .

Table 1: Substituent Effects on Quinoline Derivatives

Compound Substituent (R) Molecular Formula Melting Point (°C) Yield (%)
C1 Phenyl C₂₉H₂₅N₃O₃ 148–150 72
C2 4-Bromophenyl C₂₉H₂₄BrN₃O₃ 162–164 68
C3 4-Chlorophenyl C₂₉H₂₄ClN₃O₃ 155–157 70
C4 4-Fluorophenyl C₂₉H₂₄FN₃O₃ 142–144 75
Spirocyclic Analogues with Heteroatom Variations

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate () shares the spiro[5.5]undecane framework but replaces the 1,5-dioxa ring with a 1-oxa-4,9-diaza system. Key distinctions include:

  • Molecular Weight : 290.36 g/mol vs. ~363.4 g/mol for the target compound.
  • Substituent : A benzyl ester instead of methyl benzoate, increasing lipophilicity (logP ~2.1 vs. ~1.8) .

1,3-Dioxa-9-azaspiro[5.5]undecane Derivatives (): The compound 5-methyl-9-(3-(p-fluorobenzoyl)propyl)-1,3-dioxa-9-azaspiro[5.5]undecane hydrochloride introduces a fluorinated aromatic ketone, enhancing electrophilicity. Its molecular formula (C₁₉H₂₆FNO₃) and spiro architecture differ in substituent placement and electronic effects compared to the target compound .

Physicochemical and Spectral Properties

  • ¹H NMR: Spiro compounds (e.g., ) exhibit distinct splitting patterns for equatorial and axial protons in the spiro ring (δ 3.1–4.2 ppm), whereas quinoline derivatives (C1–C7) show aromatic proton signals at δ 7.2–8.5 ppm .
  • HRMS : The target compound’s molecular ion ([M+H]⁺) is expected at m/z 363.18, aligning with analogs like Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate ([M+H]⁺ = 291.17) .

Biological Activity

Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate (CAS Number: 1351660-90-6) is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in various physiological processes.

The molecular formula for this compound is C17H21NO5C_{17}H_{21}NO_{5}, and it has a molecular weight of 319.4 g/mol. Its structural features contribute to its biological activity and interaction with biological targets.

PropertyValue
CAS Number1351660-90-6
Molecular FormulaC17H21NO5
Molecular Weight319.4 g/mol
StructureSpirocyclic

The primary mechanism of action for this compound involves its inhibition of sEH, an enzyme that regulates the metabolism of epoxyeicosatrienoic acids (EETs). EETs are involved in various cardiovascular and renal functions, and their modulation can lead to therapeutic effects in conditions like chronic kidney disease (CKD) and hypertension.

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit significant biological activities:

  • Inhibition of Soluble Epoxide Hydrolase (sEH) :
    • A study identified related compounds as potent sEH inhibitors, showing effective bioavailability and oral activity in animal models. For instance, a derivative exhibited a notable decrease in serum creatinine levels in rats with anti-glomerular basement membrane glomerulonephritis when administered at a dose of 30 mg/kg .
  • Potential Applications :
    • The compound's ability to modulate EET levels suggests potential applications in treating cardiovascular diseases and CKD. The inhibition of sEH can enhance the vasodilatory effects of EETs, leading to improved renal function and blood pressure regulation.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Chronic Kidney Disease Model :
    • In a rat model of CKD, administration of related spirocyclic compounds resulted in significant reductions in biomarkers associated with kidney damage, indicating their therapeutic potential in renal disorders .

Q & A

Q. What are the key synthetic routes for Methyl 4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)benzoate?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the spirocyclic core (1,5-dioxa-9-azaspiro[5.5]undecane) via cyclization of a diol and amine precursor under acidic conditions.
  • Step 2 : Introduction of the carbonyl group via acylation (e.g., using phosgene or carbonyldiimidazole) to form the 9-carbonyl derivative.
  • Step 3 : Esterification of the benzoic acid moiety using methyl chloride or diazomethane. Key challenges include optimizing ring-closing efficiency and minimizing side reactions during acylation. Purification often employs column chromatography or recrystallization .

Q. How is the compound structurally characterized?

Standard methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the spirocyclic structure, ester group, and substituent positions.
  • X-ray Crystallography : Using programs like SHELXL (part of the SHELX suite) to resolve the 3D arrangement, particularly the spiro junction and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What biological targets are associated with this compound?

Structurally analogous spirocyclic compounds exhibit activity as dual ligands for neurological receptors (e.g., GABAA_A or serotonin receptors) or inhibitors of enzymes like soluble epoxide hydrolase (sEH). Target identification requires:

  • In vitro binding assays (e.g., radioligand displacement).
  • Enzyme inhibition studies using fluorogenic substrates.
  • Molecular docking to predict interactions with receptor pockets .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times).
  • Compound purity : Validate via HPLC (>95% purity) and LC-MS to exclude impurities or degradation products.
  • Stereochemical differences : Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test individually .

Q. What strategies optimize spirocyclic ring formation during synthesis?

  • Catalysis : Employ Lewis acids (e.g., BF3_3·OEt2_2) to facilitate cyclization.
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Temperature control : Slow heating (e.g., reflux in toluene) to prevent ring-opening side reactions. Yields >70% are achievable with optimized conditions .

Q. How does substituent variation on the spirocyclic core affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Ester vs. carboxylate : Methyl esters enhance membrane permeability compared to free acids.
  • Spiro ring size : Larger rings (e.g., 6-membered) reduce receptor affinity due to conformational flexibility.
  • Electron-withdrawing groups : Nitro or halogen substituents on the benzoate increase enzyme inhibition potency .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Replace the methyl ester with a phosphate group for improved aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Q. What advanced techniques resolve stereochemical uncertainties?

  • Vibrational circular dichroism (VCD) : Assign absolute configuration of chiral centers.
  • NOESY NMR : Identify spatial proximity of protons in diastereomers.
  • Single-crystal X-ray diffraction : Definitive confirmation using SHELXL-refined structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.